2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide
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Overview
Description
2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C9H9BrFNO2S. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Cyclopropylation: The addition of a cyclopropyl group to the benzene ring.
Sulfonamidation: The addition of a sulfonamide group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Cyclopropylation can be carried out using cyclopropyl halides and a base. Fluorination often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide . Sulfonamidation can be achieved using sulfonamide derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The cyclopropyl group can affect the compound’s overall stability and conformation .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chloro-1-fluorobenzene: Similar structure but with a chlorine atom instead of a cyclopropyl group.
2-bromo-1-fluoro-4-nitrobenzene: Contains a nitro group instead of a sulfonamide group.
N-fluorobenzenesulfonimide: Similar sulfonamide group but lacks the bromine and cyclopropyl groups.
Uniqueness
2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the cyclopropyl group adds strain to the molecule, influencing its reactivity and stability. The bromine and fluorine atoms enhance its potential for substitution and coupling reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
1178952-84-5 |
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Molecular Formula |
C9H9BrFNO2S |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
2-bromo-N-cyclopropyl-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H9BrFNO2S/c10-8-5-6(11)1-4-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 |
InChI Key |
NSWWHFJQXKZEID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)F)Br |
Purity |
95 |
Origin of Product |
United States |
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